molecular formula C8H15F2N B2534818 (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine CAS No. 2248174-82-3

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine

Cat. No.: B2534818
CAS No.: 2248174-82-3
M. Wt: 163.212
InChI Key: NQAFMIGSOCZKSV-LURJTMIESA-N
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Description

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine: is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine typically involves the preparation of intermediate compounds such as benzyl (3,3-difluorocyclobutyl)carbamate. This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst in methanol under an atmosphere of hydrogen . The reaction mixture is stirred at room temperature for several hours until completion, followed by filtration and concentration to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The difluorocyclobutyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine stands out due to its specific structural configuration and the presence of the difluorocyclobutyl group. This unique feature may confer distinct reactivity and binding properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAFMIGSOCZKSV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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